molecular formula C6H10O3 B14659381 2-Hydroxypropan-2-yl prop-2-enoate CAS No. 50977-29-2

2-Hydroxypropan-2-yl prop-2-enoate

Cat. No.: B14659381
CAS No.: 50977-29-2
M. Wt: 130.14 g/mol
InChI Key: OLPSPGUBQWMHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxypropan-2-yl prop-2-enoate: . This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and an acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropan-2-yl prop-2-enoate typically involves the esterification of 2-Propenoic acid (acrylic acid) with 2-Hydroxypropan-2-ol (isopropanol). The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through a continuous esterification process. This method involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropan-2-yl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxypropan-2-yl prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other active agents, allowing for controlled release. The ester functional group also enables the compound to participate in various chemical reactions, making it a versatile building block in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxypropan-2-yl prop-2-enoate is unique due to its hydroxyisopropyl group, which imparts specific properties such as increased hydrophilicity and the ability to form hydrogen bonds. These characteristics make it particularly useful in applications requiring biocompatibility and controlled release .

Properties

CAS No.

50977-29-2

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2-hydroxypropan-2-yl prop-2-enoate

InChI

InChI=1S/C6H10O3/c1-4-5(7)9-6(2,3)8/h4,8H,1H2,2-3H3

InChI Key

OLPSPGUBQWMHJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(O)OC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.